4-(1-Isopropyl-1H-pyrazol-4-yl)naphthalen-1-amine
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Overview
Description
4-(1-Isopropyl-1H-pyrazol-4-yl)naphthalen-1-amine is a chemical compound with the molecular formula C16H17N3. It is a derivative of naphthalene and pyrazole, which are both significant in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropyl-1H-pyrazol-4-yl)naphthalen-1-amine typically involves the reaction of naphthalene derivatives with pyrazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the naphthalene core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-Isopropyl-1H-pyrazol-4-yl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(1-Isopropyl-1H-pyrazol-4-yl)naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Isopropyl-1H-pyrazol-4-yl)naphthalen-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(Naphthalen-1-yl)-1H-pyrazole
- 1-(1H-pyrazol-4-yl)ethan-1-amine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
4-(1-Isopropyl-1H-pyrazol-4-yl)naphthalen-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of naphthalene and pyrazole rings makes it a versatile compound in various research fields .
Properties
Molecular Formula |
C16H17N3 |
---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
4-(1-propan-2-ylpyrazol-4-yl)naphthalen-1-amine |
InChI |
InChI=1S/C16H17N3/c1-11(2)19-10-12(9-18-19)13-7-8-16(17)15-6-4-3-5-14(13)15/h3-11H,17H2,1-2H3 |
InChI Key |
QEFGPECQRAPVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=CC=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
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